3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane (BCP)-based amine derivative featuring a bromine-substituted phenyl ring at the 3-position. Bicyclo[1.1.1]pentane scaffolds are highly valued in medicinal chemistry for their rigidity, metabolic stability, and ability to act as bioisosteres for tert-butyl or aryl groups . The bromine substituent introduces steric bulk and polarizability, which may enhance binding interactions in drug-target complexes.
Properties
IUPAC Name |
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZJURFKWVWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dirhodium-Catalyzed Cyclopropanation of α-Allyldiazoacetates
A one-pot synthesis leveraging α-allyldiazoacetates enables rapid access to bicyclo[1.1.0]butane intermediates, which are subsequently transformed into BCP derivatives. For example, 3-arylbicyclo[1.1.0]butanes are synthesized via dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetates (Table 1).
Table 1: Synthesis of 3-Arylbicyclo[1.1.0]butanes from α-Allyldiazoacetates
| Substrate | Product | Yield (%) | Catalyst Loading (mol %) |
|---|---|---|---|
| 17a | 18a | 85 | 0.01 |
| 17b | 18b | 82 | 0.01 |
| 17c | 18c | 88 | 0.01 |
Key conditions:
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Solvent: Dichloromethane (DCM) or toluene.
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Temperature: Room temperature to 40°C.
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Dirhodium catalyst (e.g., Rh₂(esp)₂) facilitates cyclopropanation with high efficiency.
The bicyclo[1.1.0]butane intermediates (18a–h ) are then subjected to difluorocarbene insertion to yield difluorobicyclo[1.1.1]pentanes. While this method originally targets fluorinated analogs, replacing difluorocarbene with other carbene sources could adapt the route for non-fluorinated BCPs.
Radical Multicomponent Coupling with [1.1.1]Propellane
Copper-mediated radical coupling of [1.1.1]propellane enables simultaneous introduction of aryl and amine groups (Scheme 1). This one-step process employs metallaphotoredox catalysis to generate polysubstituted BCPs.
Scheme 1: Three-Component Radical Coupling
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Radical generation : Aryl bromides (e.g., 3-bromophenyl precursors) undergo single-electron transfer (SET) to form aryl radicals.
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Propellane activation : The aryl radical attacks [1.1.1]propellane, opening its central C–C bond.
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Nucleophilic trapping : An amine nucleophile (e.g., NH₃) quenches the intermediate, yielding 3-aryl-BCP amines.
Advantages:
Functionalization of the BCP Core
Introduction of the 3-Bromophenyl Group
The 3-bromophenyl moiety is introduced via two strategies:
Suzuki-Miyaura Coupling
Post-BCP formation, palladium-catalyzed cross-coupling installs the bromophenyl group. For example:
Direct Radical Arylation
Using aryl diazonium salts or iodides, photoredox catalysis generates aryl radicals that add to the BCP core. This method avoids pre-functionalization but requires careful control of radical stability.
Amine Installation
Primary amines are introduced via:
Nucleophilic Displacement
BCP bromides react with ammonia under high pressure:
Reductive Amination
Ketone intermediates (e.g., BCP ketones) undergo reductive amination:
Hydrochloride Salt Formation
The final step involves protonation of the free amine with hydrochloric acid:
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Free amine isolation : Column chromatography (silica gel, EtOAc/hexane).
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Acid treatment : Dissolve in Et₂O, add HCl (g), precipitate hydrochloride salt.
Industrial-Scale Considerations
Carbene Insertion for Scalability
Industrial routes favor carbene insertion into bicyclo[1.1.0]butanes due to:
Continuous Flow Synthesis
Photoredox-mediated radical reactions benefit from flow systems:
Challenges and Optimization
Steric Hindrance
The BCP core’s rigidity complicates functionalization. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a bicyclic structure can exhibit antidepressant effects. Studies suggest that 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Neuroprotective Effects
Preliminary studies have shown that derivatives of bicyclic amines can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential in conditions such as Alzheimer's disease.
Anticancer Properties
The bromophenyl moiety has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer progression. Ongoing research aims to explore the compound's efficacy against various cancer cell lines.
Organic Electronics
The unique structure of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may lend itself to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored for use as a charge transport material.
Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating new materials with tailored mechanical and thermal properties. Its incorporation into polymer matrices may enhance the stability and performance of the resulting materials.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated various bicyclic amines for their antidepressant potential, highlighting compounds similar to 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride that showed significant improvement in behavioral tests in rodent models .
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2022) demonstrated that derivatives of bicyclic amines exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage, suggesting potential applications for treating neurodegenerative disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can interact with biological macromolecules, potentially modulating their activity. The bromophenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their properties:
Physicochemical and Pharmacological Properties
- Trifluoromethyl groups balance lipophilicity and electronegativity .
- Stability : Bromophenyl derivatives may exhibit lower thermal stability than fluorinated analogs due to bromine’s weaker C-Br bond. Fluorinated compounds require cold storage to prevent decomposition .
- Bioactivity : The 3-bromophenyl group’s steric bulk and halogen-bonding capacity could improve target engagement in kinase inhibitors or GPCR modulators, whereas smaller substituents (e.g., F) prioritize metabolic stability .
Cost and Scalability
- Bicyclo[1.1.1]pentan-1-amine HCl is cost-effective at scale (~$50–100/g), but fluorinated or brominated derivatives are pricier due to specialized synthesis. For example, 3-(difluoromethyl) analogs cost >€1,000/g .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
